Menadione nicotinamide bisulfite
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Overview
Description
Menadione nicotinamide bisulfite, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of menadione nicotinamide bisulfite typically involves the following steps:
Oxidation of 2-methylnaphthalene: This step involves reacting 2-methylnaphthalene with an aqueous solution of an oxidant such as quadrivalent cerium salt.
Formation of this compound: The 2-methyl-1,4-naphthoquinone obtained from the oil phase is reacted with nicotinamide and bisulfite under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Menadione nicotinamide bisulfite undergoes various chemical reactions, including:
Oxidation: Menadione can be oxidized to form menadione epoxide.
Reduction: Menadione can be reduced to menadiol, which is a hydroquinone form.
Substitution: The sulfonate group in this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium salts and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Menadione epoxide.
Reduction: Menadiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Menadione nicotinamide bisulfite has a wide range of scientific research applications:
Mechanism of Action
Menadione nicotinamide bisulfite exerts its effects through several mechanisms:
Vitamin K Activity: It acts as a precursor to vitamin K2, which is essential for the gamma-carboxylation of glutamic acid residues in certain proteins involved in blood coagulation.
Oxidative Stress Modulation: Menadione can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Menadione and its derivatives can inhibit enzymes such as catalase, affecting cellular redox balance.
Comparison with Similar Compounds
Menadione nicotinamide bisulfite can be compared with other similar compounds such as:
Menadione Sodium Bisulfite: Another derivative of menadione, but with sodium bisulfite instead of nicotinamide.
Vitamin K1 and K2: Naturally occurring forms of vitamin K, which have different side chains and are primarily involved in blood coagulation and bone health.
This compound stands out due to its enhanced stability, bioactivity, and dual role as a source of both vitamin K and niacin .
Biological Activity
Menadione nicotinamide bisulfite (MNB) is a compound that combines menadione, a synthetic form of vitamin K, with nicotinamide, a form of vitamin B3. This compound has been studied for its biological activities, particularly its efficacy as a source of vitamins K and niacin in animal nutrition and its potential therapeutic roles in human health.
Vitamin K Activity
MNB serves as a bioactive source of vitamin K, which is crucial for various physiological processes, including blood coagulation and bone metabolism. The compound has shown to be more stable than other menadione derivatives when incorporated into feed, making it an effective nutritional supplement for livestock. Research indicates that MNB significantly enhances prothrombin time in chicks, suggesting improved vitamin K bioavailability compared to menadione sodium bisulfite (MSB) .
Niacin Activity
In addition to its vitamin K properties, MNB also provides niacin (vitamin B3) activity. Studies have demonstrated that the inclusion of MNB in diets deficient in niacin leads to increased weight gain in chicks, indicating its effectiveness as a niacin source . The compound's dual action as a source of both vitamins enhances its value in animal nutrition.
Toxicity and Safety
Toxicity studies have evaluated the effects of MNB at various dosages. In pigs fed diets containing graded amounts of MNB (100 to 2500 mg/kg), no significant adverse effects were observed on growth performance or blood parameters at lower doses. However, higher doses (500 and 2500 mg/kg) resulted in increased liver enzyme activities, indicating potential hepatic stress . Overall, MNB is considered safe for use in animal feed within established limits .
Cellular Mechanisms
Nicotinamide, a component of MNB, plays a critical role in cellular metabolism and protection against oxidative stress. It has been shown to influence several cellular pathways related to survival and apoptosis. Specifically, nicotinamide can enhance NAD+ levels, which are essential for energy metabolism and DNA repair processes . The compound's ability to modulate oxidative stress pathways positions it as a potential therapeutic agent for conditions such as diabetes and neurodegenerative diseases.
Case Studies
- Diabetes Intervention : Research indicates that nicotinamide can protect pancreatic islet cells from autoimmune destruction in models of type 1 diabetes. In studies involving NOD mice, early intervention with nicotinamide led to reduced islet inflammation and preserved insulin secretion . This suggests that MNB may have similar protective effects due to its nicotinamide content.
- Animal Trials : A study involving young chicks demonstrated that those fed diets supplemented with MNB exhibited improved growth metrics compared to controls lacking these vitamins. The prothrombin time decreased significantly with increasing doses of MNB, confirming its efficacy as a vitamin K source .
Comparative Efficacy
The following table summarizes the comparative efficacy of MNB against other forms of vitamin K and niacin sources:
Compound | Vitamin K Activity | Niacin Activity | Safety Profile |
---|---|---|---|
This compound (MNB) | High | High | Safe at practical levels |
Menadione Sodium Bisulfite (MSB) | Moderate | Low | Safe but less stable |
Nicotinamide | None | High | Safe at therapeutic doses |
Properties
CAS No. |
73581-79-0 |
---|---|
Molecular Formula |
C17H16N2O6S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9) |
InChI Key |
RMXKVUXLGPLYON-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N |
Canonical SMILES |
COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
menadione nicotinamide bisulfite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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